molecular formula C12H15NO B1629936 7-Ethoxy-5,8-dihydronaphthalen-1-amine CAS No. 624729-65-3

7-Ethoxy-5,8-dihydronaphthalen-1-amine

Cat. No. B1629936
M. Wt: 189.25 g/mol
InChI Key: KYPAGUNVFKZIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-5,8-dihydronaphthalen-1-amine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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properties

CAS RN

624729-65-3

Product Name

7-Ethoxy-5,8-dihydronaphthalen-1-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-ethoxy-5,8-dihydronaphthalen-1-amine

InChI

InChI=1S/C12H15NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-5,7H,2,6,8,13H2,1H3

InChI Key

KYPAGUNVFKZIFC-UHFFFAOYSA-N

SMILES

CCOC1=CCC2=C(C1)C(=CC=C2)N

Canonical SMILES

CCOC1=CCC2=C(C1)C(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, to a flask containing a mixture of 7-ethoxy-naphthalen-1-ylamine (1.80 g, 9.61 mmol) and t-butanol (2.13 g, 28.8 mmol) in tetrahydrofuran (20 mL) was collected liquid ammonia (300 mL) at −78° C. To the mixture was added lithium (0.200 g, 28.8 mmol) over 30 minutes and stirred at −78° C. for 1 hour. Methanol and water was added, and the mixture was stirred at room temperature for 16 hours to allow ammonia to evaporate. To the obtained residue was added ethyl acetate. The organic layer was washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 7-ethoxy-5,8-dihydronaphthalen-1-ylamine (1.37 g, 76% yield).
Quantity
1.8 g
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2.13 g
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20 mL
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0.2 g
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Synthesis routes and methods II

Procedure details

Next, to a flask containing a mixture of (7-ethoxy-1-naphthyl)amine (1.80 g, 9.61 mmol) and t-buthanol (2.13 g, 28.8 mmol) in tetrahydrofuran (20 mL) was collected liquid ammonia (300 mL) at −78° C. To the mixture was added lithium (0.200 g, 28.8 mmol) over 30 minutes and stirred at −78° C. for 1 hour. Methanol and water was added, and the mixture was stirred at room temperature for 16 hours to allow ammonia to evaporate. To the obtained residue was added ethylacetate. The organic layer was washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford (7-ethoxy-5,8-dihydronaphthalen-1-yl)amine (1.37 g, 76% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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0.2 g
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Synthesis routes and methods III

Procedure details

The product of Example 1D (1.8 g, 9.63 mmol) and tert-butanol (2.13 g, 28.8 mmol) were dissolved in tetrahydrofuran (20 mL) in a 3-neck 1000 mL round-bottom flask, and the solution was cooled to −78° C. Ammonia (˜35 mL) was condensed into the flask, then lithium metal was added (wire, 225 mg, 32.4 mmol) in portions over 10 min. The reaction mixture was stirred at −78° C. for 1 h, quenched with methanol (50 mL) and H2O (50 mL). The reaction was allowed to stir overnight at room temperature to allow NH3 to evaporate, then it was diluted with ethyl acetate (300 mL), washed with H2O and brine, dried over Na2SO4, filtered and concentrated. The residue was purified on silica gel, eluting with 15%-25% ethyl acetate-hexanes, to afford the title compound as a brown oil (999 mg, 55%). 1H NMR (DMSO-d6) δ 6.82 (t, 1H, J=7.6 Hz), 6.44 (d, 1H, J=7.1 Hz), 6.35 (d, 1H, J=7.5 Hz), 4.80 (s, 2H), 4.78 (t, 1H, J=3.8 Hz), 3.78 (q, 2H, J=7.1 Hz), 3.36 (q, 2H, 4.8 Hz), 3.00 (t, 2H, J=4.9 Hz), 1.26 (t, 3H, J=7.1 Hz); MS (DCI+) m/z 190 (M+H).
Quantity
1.8 g
Type
reactant
Reaction Step One
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2.13 g
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reactant
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Quantity
20 mL
Type
solvent
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35 mL
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reactant
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0 (± 1) mol
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Yield
55%

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